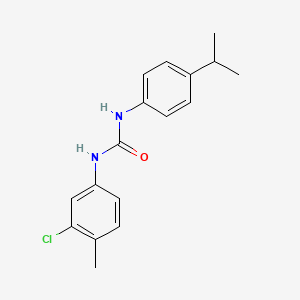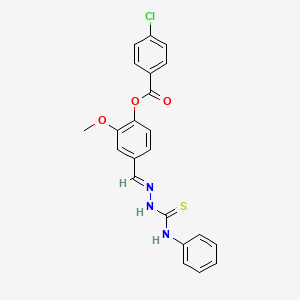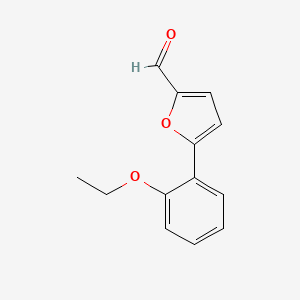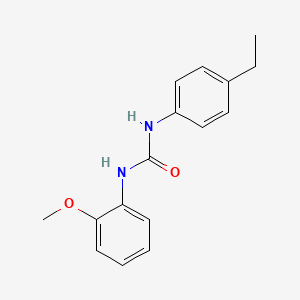
(Cyclohept-1-en-1-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohept-1-en-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C10H20Sn. It is characterized by the presence of a cycloheptene ring bonded to a trimethylstannane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohept-1-en-1-yl)(trimethyl)stannane typically involves the reaction of cycloheptene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
Cycloheptene+Trimethyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclohept-1-en-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
(Cyclohept-1-en-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of (Cyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is known that organotin compounds can interact with enzymes and other proteins, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
- 1-Cyclohexen-1-yl(trimethyl)stannane
- 1-Cyclopenten-1-yl(trimethyl)stannane
- (5-Ethyl-4-methyl-1-cyclopenten-1-yl)(trimethyl)stannane
Comparison: (Cyclohept-1-en-1-yl)(trimethyl)stannane is unique due to its seven-membered cycloheptene ring, which imparts different chemical and physical properties compared to its five- and six-membered counterparts.
Propriétés
Numéro CAS |
63031-76-5 |
|---|---|
Formule moléculaire |
C10H20Sn |
Poids moléculaire |
258.98 g/mol |
Nom IUPAC |
cyclohepten-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H11.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1H,2,4-7H2;3*1H3; |
Clé InChI |
BKRRTYXRRWFDQS-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


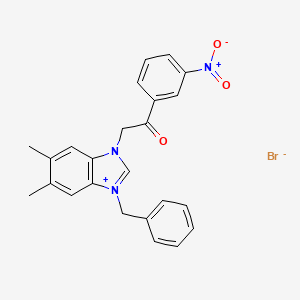


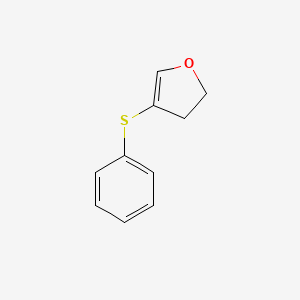
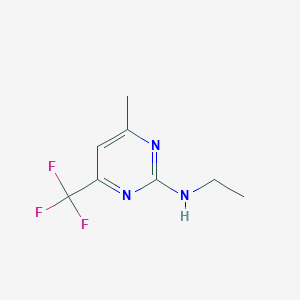

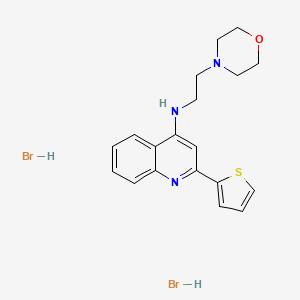
![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
